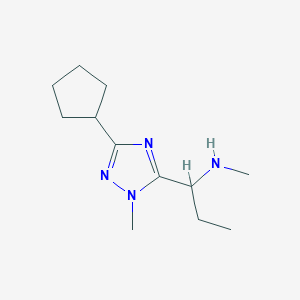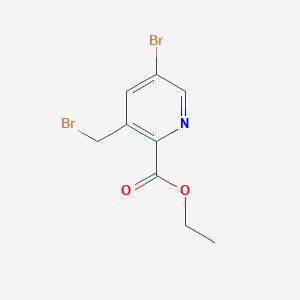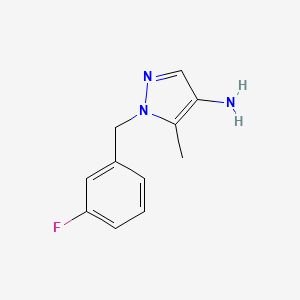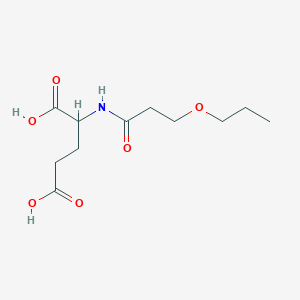
2-(3-Propoxypropanamido)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Propoxypropanamido)pentanedioic acid, also known as N-(3-propoxypropanoyl)glutamic acid, is an organic compound with the molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol . This compound is characterized by its unique structure, which includes a propoxypropanamido group attached to a pentanedioic acid backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(3-propoxypropanamido)pentanedioic acid involves several steps, typically starting with the preparation of the propoxypropanamido group. This group is then attached to the pentanedioic acid backbone through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2-(3-Propoxypropanamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-Propoxypropanamido)pentanedioic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(3-propoxypropanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(3-Propoxypropanamido)pentanedioic acid can be compared with other similar compounds, such as:
Glutamic acid derivatives: These compounds share a similar backbone but differ in their functional groups.
Propoxypropanamido derivatives: These compounds have variations in the propoxypropanamido group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H19NO6 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
2-(3-propoxypropanoylamino)pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-2-6-18-7-5-9(13)12-8(11(16)17)3-4-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
WCCMXPYCUBYPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
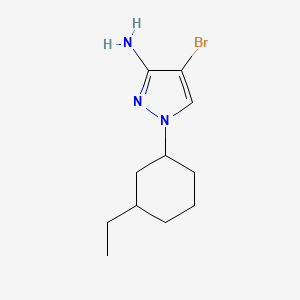

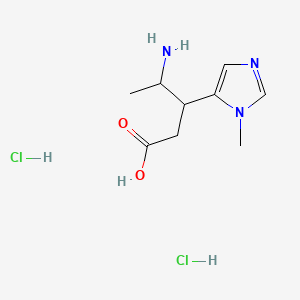
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
